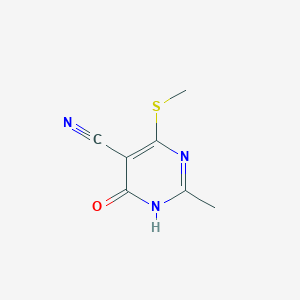

2-甲基-4-(甲硫基)-6-氧代-1,6-二氢嘧啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

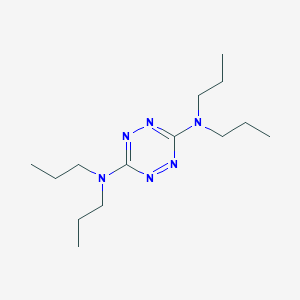

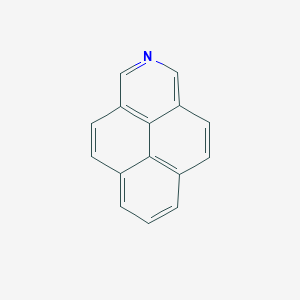

The compound of interest, 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a derivative of dihydropyrimidine, which is a class of compounds that has garnered attention due to their potential pharmacological properties and their role as key intermediates in organic synthesis. The dihydropyrimidine nucleus is a common scaffold in many biologically active compounds and is known for its versatility in chemical reactions .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method that typically involves a β-keto ester, an aldehyde, and urea or thiourea. For instance, the Atwal-Biginelli cyclocondensation reaction was used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers . Another example is the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which was further reacted with various alkylants to produce different derivatives .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the crystal structure of related dihydropyrimidine derivatives. These studies reveal that such compounds often crystallize in centrosymmetric space groups and can adopt specific conformations, such as an L-shaped conformation observed in some 2,4-disubstituted derivatives . The molecular structures of these compounds show extensive electron delocalization within the pyrimidine rings, which is a characteristic feature of this class of compounds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives are reactive intermediates that can undergo various chemical transformations. For example, reactions with alkyl- and arylamines can afford different isothiazole derivatives . Additionally, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, showcasing the compound's versatility in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives have been studied using various spectroscopic techniques, including FT-IR, Laser-Raman, and NMR spectroscopy. These studies provide insights into the vibrational frequencies, bond lengths, bond angles, and molecular energy levels such as HOMO and LUMO energies . Theoretical calculations using density functional theory (DFT) methods have been found to be in good agreement with experimental data, which aids in the understanding of the electronic properties of these molecules .

科学研究应用

核酸碱基的互变异构

对核酸碱基(如嘌呤和嘧啶)互变异构的研究对于了解 DNA 突变和遗传稳定性至关重要。互变异构体的相对稳定性会因环境相互作用而发生变化,从而显著影响生物过程。例如,对分离的核酸碱基进行的红外研究揭示了在惰性基质环境中某些互变异构形式占优势,突出了互变异构平衡在自发突变和遗传多样性中的潜在生物学意义 (Person 等,1989).

合成和生物活性

取代的 1,2,3,4 四氢嘧啶衍生物的合成和体外研究显示出显着抗炎活性的潜力。这强调了嘧啶衍生物在药理学研究中的多功能性,证明了它们作为设计新型抗炎剂的基础的潜力 (Gondkar, Deshmukh, & Chaudhari, 2013).

化疗药物开发

探索 5-氟尿嘧啶 (5-FU) 及其衍生物(与所述化学物质具有结构相似性)在癌症治疗中的应用,为开发有效的化疗剂奠定了基础。这些研究侧重于了解作用机制、优化药物递送和最大程度地减少副作用,为肿瘤学的个性化医疗做出贡献 (Gmeiner, 2020).

环境和分析化学

已研究嘧啶衍生物在环境化学中的作用,特别是在土壤和矿物质对除草剂的吸附中,以了解农业化学品的环境归趋。此类研究对于制定减轻除草剂对环境影响和提高农业可持续性的策略至关重要 (Werner, Garratt, & Pigott, 2012).

属性

IUPAC Name |

2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJKGVCZRWCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343127 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

15908-63-1 |

Source

|

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)